7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

P2Y1 Receptor Chemical Identity Quality Control

This 7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione (CAS 303969-10-0) is the only guaranteed source of the true C8-thioether/N7-heptyl pharmacophore — critical for avoiding the widespread misassignment with the nucleotide P2Y1 antagonist MRS2179. Unlike generic xanthines, its unique substitution pattern determines target engagement, making it an essential selectivity probe and negative control. Insist on CAS 303969-10-0 to ensure assay reproducibility.

Molecular Formula C18H30N4O2S
Molecular Weight 366.52
CAS No. 303969-10-0
Cat. No. B2373752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
CAS303969-10-0
Molecular FormulaC18H30N4O2S
Molecular Weight366.52
Structural Identifiers
SMILESCCCCCCCN1C2=C(N=C1SCCC(C)C)N(C(=O)NC2=O)C
InChIInChI=1S/C18H30N4O2S/c1-5-6-7-8-9-11-22-14-15(21(4)17(24)20-16(14)23)19-18(22)25-12-10-13(2)3/h13H,5-12H2,1-4H3,(H,20,23,24)
InChIKeyJPCGLXCMAKPTLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 7-Heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione (CAS 303969-10-0) Baseline Profile for Research Sourcing


The target compound, 7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione (CAS 303969-10-0), is a synthetic purine-2,6-dione (xanthine) derivative characterized by an N7-heptyl chain, an N3-methyl group, and a C8-(3-methylbutyl)sulfanyl substituent, with a molecular formula of C18H30N4O2S and a monoisotopic mass of 366.208954 Da . This specific scaffold places it within a pharmacologically relevant chemical space explored for enzyme inhibition and receptor antagonism. Notably, this compound's structure and CAS number have been incorrectly conflated with the nucleotide-based P2Y1 receptor antagonist MRS2179 (2'-deoxy-N6-methyladenosine 3',5'-bisphosphate) in some vendor listings, making structural verification a critical step in the procurement process to ensure the correct chemical entity is sourced .

Why Generic Substitution is Not Viable for 7-Heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione (CAS 303969-10-0)


Generic substitution within the purine-2,6-dione class is precluded by the profound impact of specific N7 and C8 substituents on target engagement. This is clearly demonstrated by the class of potent dipeptidyl peptidase IV (DPP-IV) inhibitors, which are predominantly N7-alkylated xanthines with nitrogen-containing C8 substituents like piperazine [1]. The target compound's distinct C8-(3-methylbutyl)sulfanyl group and N7-heptyl chain create a divergent pharmacophore profile, directing biological activity away from enzymes like DPP-IV and toward other targets or resulting in a unique selectivity gap. Sourcing an alternative xanthine with different N7/C8 substitution, even with a similar molecular weight, therefore carries a high risk of acquiring a compound with a completely different biological target profile or potency, invalidating experimental reproducibility.

Quantitative Differentiation Evidence for 7-Heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione (CAS 303969-10-0)


Structural and Physicochemical Profile vs. MRS2179

A critical differentiator is the confirmation of chemical identity, as the compound is structurally unrelated to the nucleotide-based P2Y1 antagonist MRS2179 (e.g., CAS 101204-49-3, 2'-deoxy-N6-methyladenosine 3',5'-bisphosphate) despite being incorrectly listed as such by some vendors . The target compound is a purine-2,6-dione, not a nucleotide. Its identity is defined by its specific InChI Key (JPCGLXCMAKPTLO-UHFFFAOYSA-N), molecular formula (C18H30N4O2S), and predicted physicochemical properties including a LogP of 5.76, a density of 1.2±0.1 g/cm³, and a topological polar surface area of 93 Ų . This clear structural distinction guarantees that it will not target P2Y1 receptors with the same affinity and selectivity as the nucleotide MRS2179.

P2Y1 Receptor Chemical Identity Quality Control

Target Class Differentiation: Non-DPP-IV Substitution Pattern

The target compound belongs to the purine-2,6-dione class, a scaffold known for potent DPP-IV inhibition when bearing specific N7-alkyl and C8-nitrogenous substituents. A foundational patent (CA2411864A1) exemplifies this, disclosing numerous compounds such as 3-methyl-7-(3-methylbutyl)-8-piperazin-1-ylpurine-2,6-dione as DPP-IV inhibitors [1]. The target compound, however, features a C8-thioether moiety (8-[(3-methylbutyl)sulfanyl]) and an N7-heptyl chain. This substitution pattern is a significant departure from the core pharmacophore for DPP-IV activity, which requires a basic nitrogen at C8 [1]. This structural divergence provides strong class-level inference that its biological activity profile will differ substantially from the extensively studied DPP-IV inhibiting xanthines, making it a valuable tool for exploring selectivity within the purine-2,6-dione family.

DPP-IV Structure-Activity Relationship Enzyme Inhibition

Recommended Application Scenarios for 7-Heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione (CAS 303969-10-0) Based on Differential Evidence


Use as a Target-Specific Selectivity Probe in Purine-2,6-dione Library Screening

Given its non-DPP-IV substitution pattern with a unique C8-thioether moiety, this compound is ideally suited as a selectivity probe in screening cascades. It can be used alongside known DPP-IV-inhibiting purine-2,6-diones (e.g., those described in CA2411864A1) to identify hits that specifically require the C8-basic nitrogen pharmacophore, thus helping to deconvolute structure-activity relationships and eliminate false positives arising from the xanthine scaffold itself [1].

Negative Control for P2Y1 Receptor Studies Involving MRS2179

Due to the documented misassignment with the nucleotide MRS2179, this compound can be systematically used as a structurally distinct, purine-2,6-dione negative control. In functional assays for P2Y1 receptor antagonism, it can confirm that observed effects are due to the nucleotide structure of MRS2179 and not a general purinergic effect of a xanthine core, ensuring assay specificity [1].

Physicochemical Benchmarking Compound for Xanthine Derivative Optimization

With defined physicochemical parameters (LogP: 5.76, TPSA: 93 Ų) [1], this compound serves as a lipophilic benchmark within a xanthine library. Its property set can be used as a reference point to optimize the solubility and permeability of other leads, providing a comparative boundary at the lipophilic end of the chemical space, distinct from more polar, nitrogen-containing C8-substituted analogs.

Quote Request

Request a Quote for 7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.